molecular formula C14H21NO B13332323 (1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine

(1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine

Cat. No.: B13332323
M. Wt: 219.32 g/mol
InChI Key: SBBVVOWXUQQXIB-KBPBESRZSA-N
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Description

(1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine is a chiral amine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a phenylpropoxy group and an amine group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 3-phenylpropanol.

    Formation of Intermediate: Cyclopentanone undergoes a reaction with 3-phenylpropanol in the presence of an acid catalyst to form an intermediate.

    Amine Introduction: The intermediate is then reacted with an amine source, such as ammonia or an amine derivative, under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenylpropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Biological Studies: As a probe to study biological pathways and mechanisms.

    Industrial Applications: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action for (1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The phenylpropoxy group could play a role in binding interactions, while the amine group might participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(3-Phenylpropoxy)cyclopentan-1-amine: The enantiomer of the compound with potentially different biological activity.

    2-(3-Phenylpropoxy)cyclopentan-1-amine: Without the chiral centers, it might have different reactivity and applications.

    Cyclopentylamine derivatives: Compounds with similar cyclopentane and amine structures but different substituents.

Uniqueness

(1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine is unique due to its specific chiral configuration and the presence of both phenylpropoxy and amine functional groups. This combination can result in unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1S,2S)-2-(3-phenylpropoxy)cyclopentan-1-amine

InChI

InChI=1S/C14H21NO/c15-13-9-4-10-14(13)16-11-5-8-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,15H2/t13-,14-/m0/s1

InChI Key

SBBVVOWXUQQXIB-KBPBESRZSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)OCCCC2=CC=CC=C2)N

Canonical SMILES

C1CC(C(C1)OCCCC2=CC=CC=C2)N

Origin of Product

United States

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